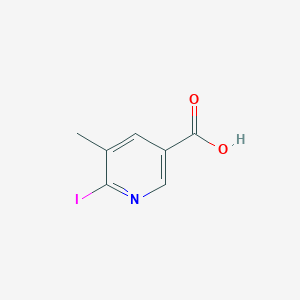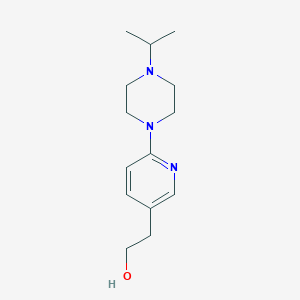![molecular formula C13H14N2O6S B11791150 1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)piperidine-2-carboxylic acid](/img/structure/B11791150.png)
1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)piperidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)piperidine-2-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including an oxazolone ring, a sulfonyl group, and a piperidine carboxylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)piperidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the oxazolone ring: This can be achieved by cyclization of an appropriate precursor, such as an amino acid derivative, under acidic or basic conditions.
Introduction of the sulfonyl group: This step involves the sulfonylation of the oxazolone ring using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the piperidine ring: The final step involves the coupling of the sulfonylated oxazolone with a piperidine derivative, often using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and scalability.
化学反応の分析
Types of Reactions
1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)piperidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of 1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolone ring and sulfonyl group can form strong interactions with active sites, leading to inhibition or activation of the target. The piperidine ring may enhance the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
2-Oxo-2,3-dihydrobenzo[d]oxazol-6-ylboronic acid: Shares the oxazolone ring but differs in the presence of a boronic acid group instead of the sulfonyl and piperidine carboxylic acid groups.
Benzo[d]thiazole-2-thiol derivatives: Similar in having a heterocyclic ring but with a thiazole ring instead of an oxazolone ring.
Uniqueness
1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)piperidine-2-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C13H14N2O6S |
|---|---|
分子量 |
326.33 g/mol |
IUPAC名 |
1-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C13H14N2O6S/c16-12(17)10-3-1-2-6-15(10)22(19,20)8-4-5-9-11(7-8)21-13(18)14-9/h4-5,7,10H,1-3,6H2,(H,14,18)(H,16,17) |
InChIキー |
CKGRPXFUISYHOJ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


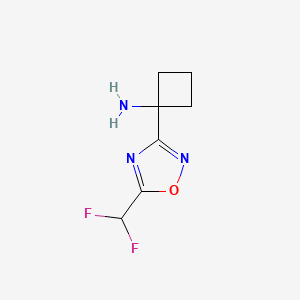
![5-(3-(Benzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B11791080.png)
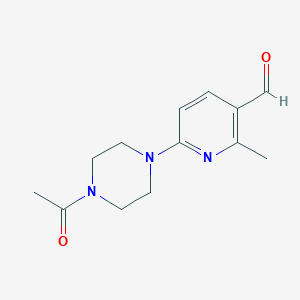



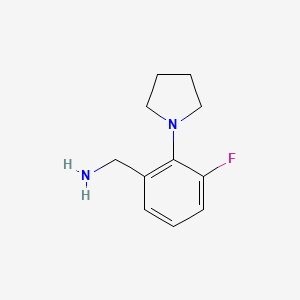

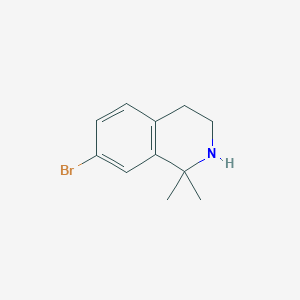


![4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11791142.png)
